

Texas Red-X Fluorophore: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *texas red-X*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties and applications of the **Texas Red-X** fluorophore. It is designed to assist researchers in effectively utilizing this versatile fluorescent dye in a variety of experimental contexts, including fluorescence microscopy and flow cytometry.

Core Spectral and Photophysical Properties

Texas Red-X is a bright, red-fluorescent dye commonly used for labeling proteins, nucleic acids, and other biomolecules. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer helps to minimize the potential for quenching and steric hindrance between the dye and the labeled molecule, often resulting in brighter and more specific fluorescent signals.^[1]

The key spectral properties of **Texas Red-X** are summarized in the table below:

Property	Value	Reference
Excitation Maximum (λ_{ex})	~595 nm	[1][2]
Emission Maximum (λ_{em})	~613 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~85,000 $\text{cm}^{-1}\text{M}^{-1}$ at 596 nm	[3]
Typical Laser Excitation	561 nm or 594 nm	[1]

Experimental Protocols

Detailed methodologies for common applications of **Texas Red-X** are provided below. These protocols offer a starting point for experimental design and can be optimized to suit specific research needs.

Protein Labeling with Texas Red-X Succinimidyl Ester

This protocol describes the covalent labeling of proteins, such as antibodies, with **Texas Red-X** succinimidyl ester, which reacts with primary amines on the protein surface.^[4]

Materials:

- Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
- **Texas Red-X**, succinimidyl ester
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25) or spin column
- Phosphate-buffered saline (PBS)

Procedure:

- **Protein Preparation:** Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
- **Dye Preparation:** Warm the vial of **Texas Red-X**, succinimidyl ester to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
- **Labeling Reaction:** While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 moles of dye per mole of protein is recommended.

- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or a spin column equilibrated with PBS. The first colored band to elute will be the conjugated protein.
- Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for **Texas Red-X**).

Immunofluorescence Staining of F-Actin with Texas Red-X Phalloidin

This protocol details the staining of filamentous actin (F-actin) in fixed and permeabilized cells using a **Texas Red-X** conjugate of phalloidin, a bicyclic peptide that binds specifically to F-actin.^{[5][6][7]}

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- 0.1% Triton X-100 in PBS
- **Texas Red-X** Phalloidin
- Bovine Serum Albumin (BSA)
- Mounting medium with an antifade reagent
- (Optional) DAPI or other nuclear counterstain

Procedure:

- Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
- Rinsing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.
- Rinsing: Wash the cells three times with PBS for 5 minutes each.
- Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
- Staining: Dilute the **Texas Red-X** Phalloidin stock solution in PBS containing 1% BSA to the recommended working concentration. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
- Rinsing: Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Texas Red.^[7]

Flow Cytometry Analysis of Cell Surface Antigens

This protocol provides a general framework for staining cell surface antigens for analysis by flow cytometry using a directly conjugated **Texas Red-X** antibody.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

- **Texas Red-X** conjugated primary antibody
- Isotype control antibody conjugated with **Texas Red-X**
- (Optional) Fc block reagent
- (Optional) Viability dye

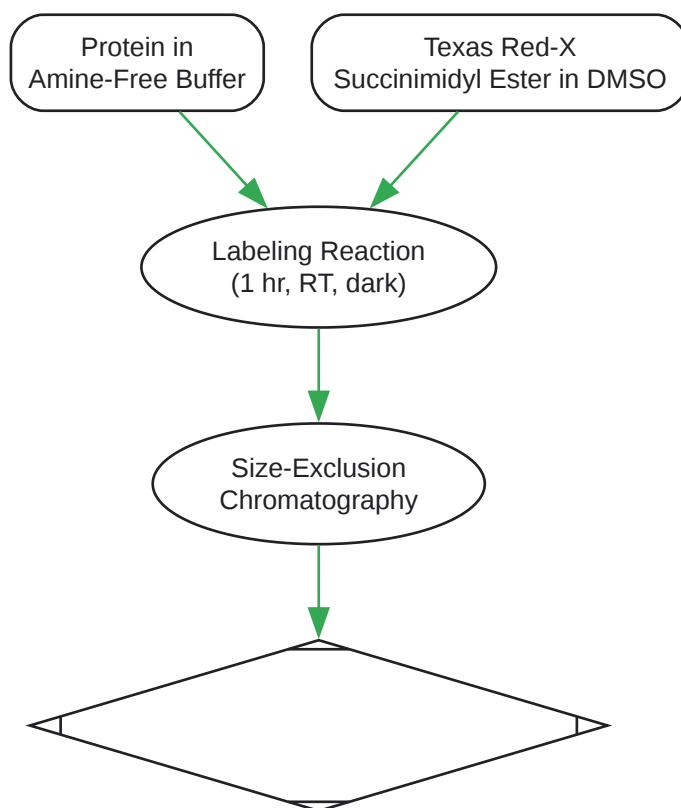
Procedure:

- **Cell Preparation:** Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells). Adjust the cell concentration to 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- **Fc Receptor Blocking (Optional):** To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.
- **Antibody Staining:** Aliquot 100 μ L of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the **Texas Red-X** conjugated primary antibody. For the negative control, add the same concentration of the **Texas Red-X** conjugated isotype control to a separate tube.
- **Incubation:** Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.
- **Washing:** Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Carefully aspirate the supernatant. Repeat the wash step twice.
- **Resuspension:** Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
- **Viability Staining (Optional):** If a viability dye is used, follow the manufacturer's protocol for staining.
- **Data Acquisition:** Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Texas Red excitation and emission.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving **Texas Red-X**.

Experimental Workflow: Protein Labeling and Purification

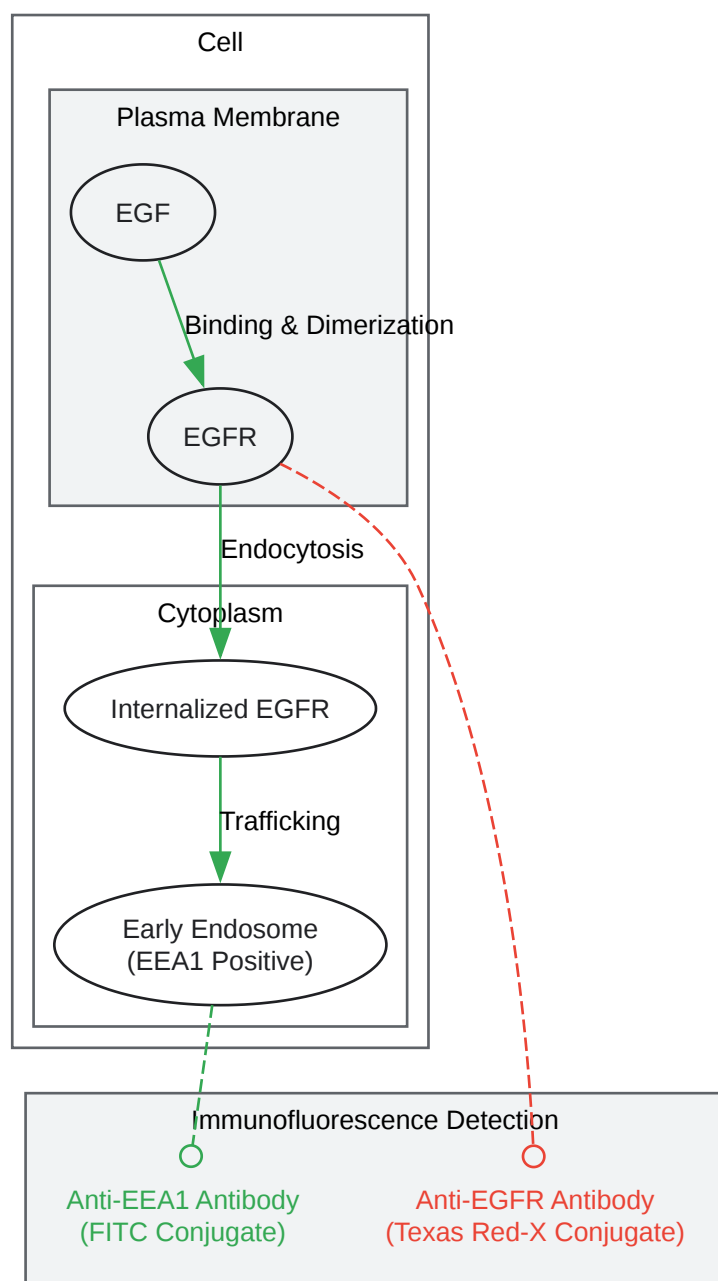


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Caption: Workflow for labeling proteins with **Texas Red-X** succinimidyl ester.

Signaling Pathway: EGFR Internalization and Early Endosome Localization

The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival. Upon ligand binding, the receptor is internalized and trafficked through endosomes. Immunofluorescence studies using fluorophore-conjugated antibodies, including those labeled with Texas Red, have been instrumental in visualizing the subcellular localization of EGFR and its phosphorylated, active forms.[8] The following diagram illustrates the use of **Texas Red-X** to visualize total EGFR localization in relation to early endosomes.



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Caption: Visualization of EGFR localization using **Texas Red-X** immunofluorescence.

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